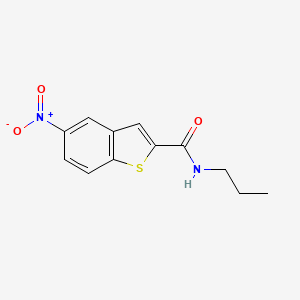

5-nitro-N-propyl-1-benzothiophene-2-carboxamide

Description

5-Nitro-N-propyl-1-benzothiophene-2-carboxamide (CAS: 477847-38-4) is a benzothiophene derivative characterized by a nitro (-NO₂) group at the 5-position and a propyl carboxamide (-CONHPr) substituent at the 2-position of the fused aromatic ring system. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.31 g/mol . This compound is primarily used in research settings, particularly in the development of pharmacologically active molecules or organic materials .

Properties

IUPAC Name |

5-nitro-N-propyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-2-5-13-12(15)11-7-8-6-9(14(16)17)3-4-10(8)18-11/h3-4,6-7H,2,5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTLOQFOQDDHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319803 | |

| Record name | 5-nitro-N-propyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477847-38-4 | |

| Record name | 5-nitro-N-propyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-propyl-1-benzothiophene-2-carboxamide typically involves the following steps:

Amidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with propylamine under suitable conditions, often using coupling agents like carbodiimides.

Cyclization: The formation of the benzothiophene ring can be achieved through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for 5-nitro-N-propyl-1-benzothiophene-2-carboxamide may involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-propyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.

Oxidation: Oxidation reactions can modify the benzothiophene ring or the propyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Nucleophiles: Various nucleophiles can participate in substitution reactions, including amines, thiols, and alkoxides.

Major Products

Reduction Products: Amino derivatives of the benzothiophene ring.

Substitution Products: Compounds with modified nitro or carboxamide groups.

Oxidation Products: Oxidized derivatives of the benzothiophene ring or propyl group.

Scientific Research Applications

5-nitro-N-propyl-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-N-propyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The nitro group and benzothiophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 5-nitro-N-propyl-1-benzothiophene-2-carboxamide, we compare it with two analogs: N-benzyl-5-nitro-1-benzothiophene-2-carboxamide and methyl 5-amino-1-benzothiophene-2-carboxylate. Key structural, physicochemical, and functional differences are summarized below:

Structural and Physicochemical Properties

Key Observations:

Substituent Effects on Molecular Weight :

- The benzyl carboxamide analog (312.35 g/mol) has a higher molecular weight than the propyl derivative (264.31 g/mol) due to the bulky benzyl group .

- The methyl ester analog (223.25 g/mol) is lighter, reflecting simpler substituents (methyl vs. propyl/benzyl) .

Electronic and Steric Influences: The nitro group in the 5-position (shared by the first two compounds) is strongly electron-withdrawing, which may enhance electrophilic reactivity or polar interactions compared to the amino group (-NH₂) in the methyl ester analog .

Research and Application Context

The nitro and carboxamide functionalities in 5-nitro-N-propyl-1-benzothiophene-2-carboxamide suggest utility in:

- Drug Discovery : As a scaffold for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability).

- Material Science : Electron-deficient aromatic systems for conductive polymers or sensors.

Biological Activity

5-Nitro-N-propyl-1-benzothiophene-2-carboxamide is a benzothiophene derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound has the molecular formula and features a nitro group at the 5-position and a propyl amide substituent at the 1-position of the benzothiophene structure. This structural configuration is significant for its biological activity, contributing to its unique pharmacological profile.

Biological Activities

Research indicates that 5-nitro-N-propyl-1-benzothiophene-2-carboxamide exhibits several notable biological activities:

- Anti-Cancer Potential : Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth, positioning it as a potential anti-cancer agent. Kinases are crucial in cell signaling pathways that promote cancer progression, making their inhibition a valuable therapeutic strategy.

- Anti-Inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects, although further studies are necessary to confirm these properties. Inhibition of pro-inflammatory cytokines through kinase inhibition could be a mechanism for its anti-inflammatory activity .

- Antimicrobial Activity : There are indications that 5-nitro-N-propyl-1-benzothiophene-2-carboxamide may possess antimicrobial properties. This is particularly relevant given the increasing concern over antibiotic resistance and the need for novel antimicrobial agents.

The exact mechanism of action for 5-nitro-N-propyl-1-benzothiophene-2-carboxamide remains under investigation. However, it is hypothesized that its biological effects may arise from:

- Kinase Inhibition : The compound's ability to interact with various kinases suggests it could disrupt critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

- Biofilm Disruption : In studies focusing on biofilm-forming bacteria like Pseudomonas aeruginosa, compounds similar to 5-nitro-N-propyl-1-benzothiophene-2-carboxamide have shown potential in inhibiting biofilm formation, which is a key factor in antimicrobial resistance .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that 5-nitro-N-propyl-1-benzothiophene-2-carboxamide exhibits significant inhibition of specific cancer cell lines. For instance, assays have shown a dose-dependent response in inhibiting cell growth, with IC50 values indicating effective concentrations for therapeutic use .

- Metabolic Stability : Investigations into the metabolic stability of this compound revealed that it maintains integrity in human liver microsomes, suggesting potential for systemic administration without rapid degradation .

- Selectivity Index : The Selectivity Index (SI) for this compound has been calculated based on its cytotoxic effects on normal cells versus its inhibitory effects on cancer cells, indicating a favorable therapeutic window .

Data Table: Comparative Biological Activity

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Nitro-N-propyl-1-benzothiophene-2-carboxamide | Anti-cancer, anti-inflammatory | Kinase inhibition |

| 6-Nitro-N-propyl-1-benzothiophene-2-carboxamide | Potentially similar | Altered reactivity due to structural changes |

| 5-Nitrobenzo[b]thiophene-2-carboxylic acid | More acidic properties | Different biological activity |

Q & A

Q. What are the recommended synthetic pathways for 5-nitro-N-propyl-1-benzothiophene-2-carboxamide, and how can impurities be minimized during synthesis?

Methodological Answer:

- Synthesis Optimization : Use regioselective nitration and carboxamide coupling steps, as the benzothiophene core is prone to over-nitration. Monitor reaction intermediates via HPLC with UV detection (λ = 254 nm) to track nitro-group positioning .

- Impurity Control : Employ column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate (7:3) mobile phase to isolate the target compound. Validate purity using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should solubility and stability be assessed for this compound under varying experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at 25°C and 40°C. Use UV-Vis spectroscopy to quantify solubility limits (e.g., λ_max = 310 nm for nitro-aromatic absorbance) .

- Stability Testing : Conduct accelerated degradation studies under UV light (254 nm) and acidic/basic conditions (pH 3–10). Monitor decomposition via TLC (Rf shifts) and LC-MS for byproduct identification .

Q. What spectroscopic techniques are most reliable for characterizing the nitro and carboxamide functional groups?

Methodological Answer:

- Nitro Group : FT-IR (asymmetric NO₂ stretch at ~1520 cm⁻¹) and ¹H NMR (meta-proton deshielding due to nitro’s electron-withdrawing effect) .

- Carboxamide : ¹³C NMR (carbonyl signal at ~168 ppm) and IR (amide I band at ~1650 cm⁻¹). Confirm hydrogen bonding via temperature-dependent NMR to assess rotational barriers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-nitro-N-propyl-1-benzothiophene-2-carboxamide in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- DFT Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) to calculate electrostatic potential maps. Identify electron-deficient positions (e.g., C-3/C-5 on benzothiophene) for SNAr susceptibility .

- Kinetic Simulations : Apply transition-state theory in software like COMSOL to model activation energies for nitro-group displacement by nucleophiles (e.g., amines, thiols). Validate with experimental kinetic data .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled?

Methodological Answer:

- Dose-Response Analysis : Use Hill plots to differentiate target-specific inhibition (low EC₅₀) from non-specific cytotoxicity (high EC₅₀). Pair with ROS assays to assess oxidative stress contributions .

- Structural Analog Comparison : Compare IC₅₀ values of nitro vs. non-nitro derivatives. A 2022 study showed nitro groups enhance cytotoxicity but reduce selectivity for kinase targets .

Q. What strategies optimize the compound’s selectivity in multi-target pharmacological studies?

Methodological Answer:

- Pharmacophore Filtering : Use Schrödinger’s Phase to map essential interactions (e.g., nitro group for hydrogen bonding, propyl chain for lipophilic pockets). Exclude off-target matches via reverse docking .

- Selectivity Screening : Test against a panel of 50+ kinases/GPCRs. Prioritize targets with <30% inhibition at 10 μM and validate via SPR (binding affinity <100 nM) .

Q. How can environmental degradation pathways of this compound be modeled in aquatic systems?

Methodological Answer:

- Photolysis Studies : Exclude UV-C (non-environmental) and focus on UV-A/B (290–400 nm). Use a solar simulator to quantify half-life (t₁/₂) and identify nitro-reduction products via GC-MS .

- QSAR Modeling : Apply EPI Suite to predict biodegradation (BIOWIN score) and bioaccumulation (log Kow). Correlate with experimental BOD/COD ratios from OECD 301F tests .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points (e.g., 215–230°C)?

Methodological Answer:

- Standardized Protocols : Use DSC at 10°C/min under N₂ to minimize oxidative decomposition. Compare against certified reference materials (e.g., NIST SRM 912a) .

- Polymorph Screening : Recrystallize from 5+ solvents (e.g., ethanol, acetonitrile) and analyze via PXRD. A 2021 study identified two polymorphs with Δmp = 15°C .

Q. What statistical frameworks are suitable for resolving conflicting bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Apply random-effects models (RevMan 5.4) to aggregate EC₅₀ values. Adjust for covariates like cell line (HEK293 vs. HeLa) and assay type (MTT vs. resazurin) .

- Machine Learning : Train a Random Forest model on public datasets (ChEMBL, PubChem) to predict outliers. Features include logP, molecular weight, and assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.